2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxoethyl group bearing a 1,2,3,4-tetrahydroquinolin-1-yl moiety. The 2-methylbenzamide group at the terminal position contributes to its structural uniqueness.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-2-4-10-16(14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-12-6-9-15-8-3-5-11-17(15)25/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSPTUKTRUHXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dihydroquinolin-1(2H)-one derivative, which can be achieved through the Castagnoli–Cushman reaction . This intermediate is then reacted with 2-oxoethyl thiol to form the thioether linkage. The final step involves the cyclization with 1,3,4-thiadiazole and subsequent coupling with 2-methylbenzoyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and tetrahydroquinoline structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of specific signaling pathways. This makes it a candidate for further development as an anticancer agent .
Cholinesterase Inhibition
Cholinesterase inhibitors are essential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide have shown promise in inhibiting cholinesterase enzymes, thus enhancing cholinergic transmission and potentially improving cognitive function.
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve multiple molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiadiazole ring may interact with various enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing the 1,3,4-thiadiazole-benzamide framework. A notable example is 4-nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (RN: 392299-67-1), described in recent literature . Below is a detailed structural and functional comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 2-methyl group in the target compound likely enhances membrane permeability compared to the 4-nitro substituent in the analog, which may confer stronger hydrogen-bonding interactions but reduce bioavailability due to higher polarity.
Pharmacological Potential: The thiadiazole core in both compounds serves as a bioisostere for carboxyl or amide groups, enabling mimicry of endogenous substrates. However, the tetrahydroquinoline in the target compound may target neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the thiazole in the analog could favor kinase or protease inhibition .
Synthetic Accessibility :
- The nitro group in the analog necessitates careful reduction steps in synthesis, whereas the methyl group in the target compound simplifies functionalization.
Research Findings and Limitations
- Experimental Data Gap : Direct comparative studies (e.g., IC50 values, pharmacokinetic profiles) between these compounds are absent in the provided evidence. The analysis above is inferred from structural analogies and established structure-activity relationship (SAR) principles.
- Theoretical Modeling: Molecular docking studies suggest that the tetrahydroquinoline moiety in the target compound may occupy hydrophobic pockets in enzyme active sites more effectively than the planar thiazole ring .
Biological Activity
The compound 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a thiadiazole ring fused with a tetrahydroquinoline structure. The synthesis typically involves multi-step organic reactions that include the formation of the thiadiazole ring and subsequent functionalization to introduce the tetrahydroquinoline moiety. Various synthetic pathways have been reported in literature to achieve this structure effectively.
Antimicrobial Activity
Thiadiazole derivatives are well-documented for their antimicrobial properties . Several studies indicate that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that derivatives with thiadiazole structures showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus .
- Another investigation highlighted the antifungal efficacy of thiadiazole derivatives against Candida albicans .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit specific enzymes involved in cancer progression. Research shows that:
- Compounds similar to this compound may inhibit tyrosine kinase enzymes , which are crucial in cancer cell signaling pathways .
- In vitro studies have reported that certain thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives also exhibit anti-inflammatory and analgesic properties. The presence of the sulfur atom in the thiadiazole ring enhances its lipophilicity, allowing better cellular membrane penetration and increased bioactivity:
- Research indicates that these compounds can inhibit inflammatory mediators such as COX enzymes , contributing to their analgesic effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Altering oxidative stress levels within cells.
Study 1: Antibacterial Activity
In a comparative study of various thiadiazole derivatives against bacterial strains, this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound .
Q & A
Basic Question: What are the optimal synthetic routes for 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis involves heterocyclization and alkylation steps. First, thiosemicarbazides are cyclized with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl sulfanyl groups introduces the side chain. Key steps include:
- Heterocyclization : Use NaOH in aqueous ethanol to cyclize acylated thiosemicarbazides, yielding the thiadiazole intermediate .
- Alkylation : React the thiadiazole-2-thiol intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl-ethyl-tetrahydroquinoline moiety .
- Purification : Crystallize the final product using ethanol or methanol, confirmed by TLC and elemental analysis .
Advanced Question: How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
AI-driven simulations can predict optimal parameters (temperature, solvent ratios, catalyst loading) by integrating reaction kinetics and thermodynamics. For example:
- Process Simulation : Model multi-step reactions to identify rate-limiting steps and optimize yields using COMSOL’s chemical engineering modules .
- Machine Learning : Train algorithms on historical synthesis data (e.g., reaction time vs. yield) to recommend conditions for scaling up .
- Sensitivity Analysis : Use simulations to test how impurities (e.g., unreacted intermediates) affect crystallization efficiency, guiding purification protocols .
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Verify proton environments (e.g., tetrahydroquinoline’s aromatic protons at δ 6.8–7.2 ppm and thiadiazole’s NH at δ 10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (1650–1750 cm⁻¹) and sulfanyl (C-S) bonds (600–700 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (error < 0.3%) .
Advanced Question: How to resolve discrepancies between NMR and X-ray crystallography data during structural confirmation?
Methodological Answer:
- Theoretical Framework : Link observed NMR shifts to X-ray-derived bond angles and torsion angles. For example, deviations in NH proton shifts may arise from crystal packing effects not present in solution .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., tetrahydroquinoline ring puckering) that affect NMR spectra but are fixed in X-ray structures .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate static vs. dynamic structural models .
Basic Question: What pharmacological assays are suitable for evaluating its antimicrobial activity?
Methodological Answer:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC values .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify additive or synergistic effects using checkerboard assays .
Advanced Question: What mechanistic studies elucidate its antitumor activity?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like topoisomerase II or tubulin using AutoDock Vina, guided by structural analogs (e.g., thiadiazole-triazine hybrids) .
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via fluorogenic substrates .
- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species generation, linking oxidative stress to cytotoxicity .
Advanced Question: How to address solubility challenges in in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without toxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release, characterized by dynamic light scattering .
- PBPK Modeling : Predict tissue distribution using GastroPlus™, incorporating solubility and logP data to optimize dosing .
Advanced Question: How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer:
- Solid Acid Catalysts : Replace liquid acids (e.g., H₂SO₄) with sulfonated carbon catalysts to reduce waste, monitoring efficiency via TON (turnover number) .
- Flow Chemistry : Implement packed-bed reactors with immobilized enzymes (e.g., lipases) for continuous thiadiazole formation, reducing reaction time by 50% .
- Life Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) of traditional vs. catalytic routes to quantify environmental benefits .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ determination) .
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure .
- Waste Management : Neutralize reaction byproducts (e.g., NaOH for acidic residues) before disposal .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Variation : Synthesize analogs with modified tetrahydroquinoline substituents (e.g., electron-withdrawing groups) to assess electronic effects on bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data to predict activity trends .
- High-Throughput Screening : Test 100+ derivatives in parallel against kinase panels (e.g., Eurofins) to identify hit candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
